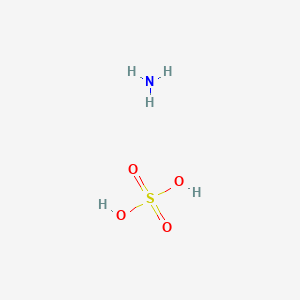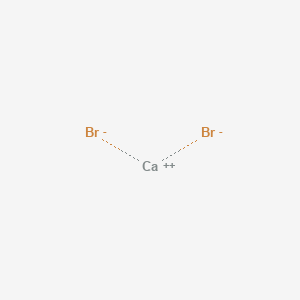
Calcium bromide
Übersicht
Beschreibung
Calcium bromide ist eine anorganische Verbindung mit der chemischen Formel CaBr₂ . Es ist ein weißer kristalliner Feststoff bei Raumtemperatur und ist in Wasser sehr gut löslich. Diese Verbindung wird als zweiwertiges Halogenid eingestuft, d. h. sie enthält zwei Bromidionen pro Calciumion. This compound wird in verschiedenen Anwendungen eingesetzt, darunter Bohrflüssigkeiten, Neurosemedikamente, Gefriermischungen, Lebensmittelkonservierungsmittel, Fotografie und Feuerhemmer .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden:
-
Reaktion von Calciumcarbonat oder Calciumoxid mit Bromwasserstoffsäure: [ \text{CaCO₃} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{CO₂} + \text{H₂O} ] [ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{H₂O} ]
-
Reaktion von metallischem Calcium mit elementarem Brom: [ \text{Ca} + \text{Br₂} \rightarrow \text{CaBr₂} ]
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound typischerweise durch Reaktion von Calciumoxid oder Calciumcarbonat mit Brom in Gegenwart eines Reduktionsmittels wie Ameisensäure oder Formaldehyd hergestellt .
Arten von Reaktionen:
-
Oxidation: Beim starken Erhitzen an der Luft reagiert this compound mit Sauerstoff unter Bildung von Calciumoxid und Brom: [ 2\text{CaBr₂} + \text{O₂} \rightarrow 2\text{CaO} + 2\text{Br₂} ]
-
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen Bromidionen durch andere Halogenidionen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Sauerstoff (O₂)
Reduktionsmittel: Ameisensäure (HCO₂H), Formaldehyd (CH₂O)
Hauptprodukte:
Oxidation: Calciumoxid (CaO) und Brom (Br₂)
Substitution: Verschiedene Halogenidsalze, abhängig vom substituierenden Halogen
Wissenschaftliche Forschungsanwendungen
Calcium bromide hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Bromierungsmittel verwendet, um organische Verbindungen in ihre Bromderivate umzuwandeln.
Biologie: In der Neurologie als Antikonvulsivum in einigen Bromidsalzen eingesetzt.
Medizin: In Neurosemedikamenten verwendet.
Industrie: In Bohrflüssigkeiten für die Öl- und Gasindustrie verwendet, um den Druck zu regulieren und das Einstürzen von Ölquellenwänden zu verhindern. .
5. Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seiner Anwendung ab:
In Bohrflüssigkeiten: Es wirkt als dichte wässrige Lösung, um den Druck in Ölquellen zu regulieren.
Ähnliche Verbindungen:
- Calciumchlorid (CaCl₂)
- Calciumfluorid (CaF₂)
- Calciumiodid (CaI₂)
Vergleich:
- Calciumchlorid: Ähnlich in Bezug auf Löslichkeit und hygroskopische Eigenschaften, aber umfassender als Enteisungsmittel und als Trockenmittel eingesetzt.
- Calciumfluorid: Weniger löslich in Wasser und hauptsächlich bei der Herstellung von Fluorwasserstoffsäure und als Flussmittel in der Metallurgie verwendet.
- Calciumiodid: Ähnlich in der Löslichkeit, aber in der Jodsupplementation und als Jodquelle in der organischen Synthese verwendet.
This compound zeichnet sich durch seine spezifischen Anwendungen in Bohrflüssigkeiten, Fotografie und als Bromierungsmittel aus .
Wirkmechanismus
Target of Action
It is a simple salt composed of calcium ions (Ca2+) and bromide ions (Br-) .
Mode of Action
Calcium bromide’s mode of action is largely dependent on its physical and chemical properties. As a salt, it readily dissolves in water to form calcium ions and bromide ions . In the context of biochemical reactions, calcium ions can interact with various biological molecules, potentially influencing cellular processes.
Biochemical Pathways
Calcium ions play crucial roles in various biological processes, including muscle contraction, nerve impulse transmission, and cell signaling
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a salt, it is expected to dissolve readily in bodily fluids and distribute throughout the body. The metabolism and excretion of this compound are likely to follow the pathways of calcium and bromide ions separately .
Result of Action
Excessive exposure to this compound can lead to toxicity, with symptoms including nausea, vomiting, and central nervous system depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in aqueous solutions, it readily dissociates into calcium and bromide ions . The presence of other ions in the solution can affect the solubility and reactivity of this compound. Temperature and pH can also influence its chemical behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium bromide can be synthesized through several methods:
-
Reaction of Calcium Carbonate or Calcium Oxide with Hydrobromic Acid: [ \text{CaCO₃} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{CO₂} + \text{H₂O} ] [ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{H₂O} ]
-
Reaction of Metallic Calcium with Elemental Bromine: [ \text{Ca} + \text{Br₂} \rightarrow \text{CaBr₂} ]
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting calcium oxide or calcium carbonate with bromine in the presence of a reducing agent such as formic acid or formaldehyde .
Types of Reactions:
-
Oxidation: When strongly heated in air, this compound reacts with oxygen to produce calcium oxide and bromine: [ 2\text{CaBr₂} + \text{O₂} \rightarrow 2\text{CaO} + 2\text{Br₂} ]
-
Substitution: this compound can undergo substitution reactions where bromide ions are replaced by other halide ions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂)
Reducing Agents: Formic acid (HCO₂H), formaldehyde (CH₂O)
Major Products:
Oxidation: Calcium oxide (CaO) and bromine (Br₂)
Substitution: Various halide salts depending on the substituting halide
Vergleich Mit ähnlichen Verbindungen
- Calcium Chloride (CaCl₂)
- Calcium Fluoride (CaF₂)
- Calcium Iodide (CaI₂)
Comparison:
- Calcium Chloride: Similar in terms of solubility and hygroscopic nature but used more extensively in de-icing and as a drying agent.
- Calcium Fluoride: Less soluble in water and primarily used in the production of hydrofluoric acid and as a flux in metallurgy.
- Calcium Iodide: Similar in solubility but used in iodine supplementation and as a source of iodine in organic synthesis.
Calcium bromide stands out due to its specific applications in drilling fluids, photography, and as a brominating agent .
Eigenschaften
CAS-Nummer |
7789-41-5 |
|---|---|
Molekularformel |
Br2Ca |
Molekulargewicht |
199.89 g/mol |
IUPAC-Name |
calcium;dibromide |
InChI |
InChI=1S/2BrH.Ca/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
WGEFECGEFUFIQW-UHFFFAOYSA-L |
SMILES |
[Ca+2].[Br-].[Br-] |
Kanonische SMILES |
[Ca+2].[Br-].[Br-] |
Siedepunkt |
1815 °C BP: 806-812 °C, very deliquescent |
Color/Form |
Deliquescent granules or orthorhombic crystals Rhombohedral crystals; hygroscopic Colorless, orthorhombic, deliquescent crystals Becomes yellow on exposure to ai |
Dichte |
3.38 g/cu cm 3.4 g/cm³ |
melting_point |
742 °C MP: 730 °C (anhydrous) 730 °C |
Key on ui other cas no. |
7789-41-5 |
Physikalische Beschreibung |
Deliquescent odorless solid; Turns yellow on extended exposure to air; [Merck Index] White hygroscopic solid; [ICSC] White crystalline solid; Odorless; [Alfa Aesar MSDS] WHITE HYGROSCOPIC POWDER. |
Piktogramme |
Corrosive; Irritant |
Haltbarkeit |
Stable under recommended storage conditions. |
Löslichkeit |
In water, 156 g/100 g water at 25 °C Water solubilty[Table#8606] In water, 1420 g/L at 30 °C Very soluble in water For more Solubility (Complete) data for Calcium bromide (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 30 °C: 142 |
Synonyme |
CaBr2, Calcium bromide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Q1: What is the molecular formula and weight of calcium bromide?
A1: this compound has the molecular formula CaBr2 and a molecular weight of 199.89 g/mol.
Q2: How does the addition of this compound affect the vapor-liquid equilibrium of the acetone-methanol system?
A: Research indicates that adding CaBr2 to an acetone-methanol system results in a "crossover behavior" – a mixture of salt-in and salt-out effects []. Notably, adding 0.3 M CaBr2 can eliminate the azeotropic point in this system.
Q3: How does the concentration of this compound solution affect its refractive index for transparent soil applications?
A: The refractive index (RI) of CaBr2 solution increases with increasing concentration []. This is crucial when matching the RI of the solution with silica gel particles to achieve high transparency in artificial core samples.
Q4: Can this compound be used as a catalyst in organic synthesis?
A: Yes, CaBr2 has proven to be an efficient catalyst for synthesizing dihydropyrimidinone derivatives [, ]. It facilitates a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea or thiourea under microwave irradiation, offering a rapid and environmentally friendly approach.
Q5: What are the advantages of using this compound as a catalyst under grinding conditions?
A: Using CaBr2 under grinding conditions for synthesizing β-enaminoketone/ester from 1,3-dicarbonyl compounds and amines has several advantages []. These include being a mild and efficient process, being environmentally friendly, requiring only a small amount of catalyst, avoiding solvent use, enabling simple product separation, and delivering a high yield.
Q6: How do calcium chloride and this compound affect the chloroplasts of aquatic plants?
A: Studies on Lemna minor (duckweed) revealed that exposure to higher concentrations (0.075 and 0.1 mol dm-3) of CaCl2 and CaBr2 resulted in changes in chloroplast morphology [, ]. The chloroplasts became larger and irregularly shaped, potentially due to starch accumulation. This highlights the potential impact of these salts on photosynthetic processes in aquatic environments.
Q7: How is this compound used in transparent soil technology?
A: CaBr2 solution acts as a pore fluid in transparent synthetic sand, replicating natural soil behavior in laboratory settings [, ]. The concentration of CaBr2 is adjusted to match the refractive index of the solid phase (silica gel), allowing for visual observation of fluid flow and particle movement.
Q8: Are there applications of this compound in scintillator materials?
A: Yes, Europium-doped rubidium this compound (Rb4CaBr6:Eu and RbCaBr3:Eu) have been investigated as potential scintillator materials for radiation detection []. These materials exhibit promising properties such as high light yield and good energy resolution, making them suitable for applications in fields like medical imaging and security screening.
Q9: Can bromide-doped bioactive glass be used to inhibit oral biofilm formation?
A: Research has demonstrated that bioactive glass containing 5 wt% CaBr2 effectively inhibits the formation of multi-species oral biofilms []. This finding suggests a potential application of CaBr2-doped bioactive glass in dental applications, particularly for preventing infections associated with dental implants and oral surgeries.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

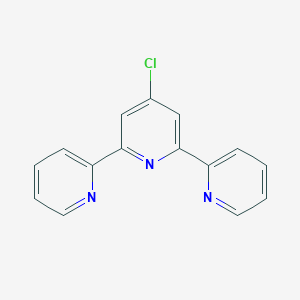
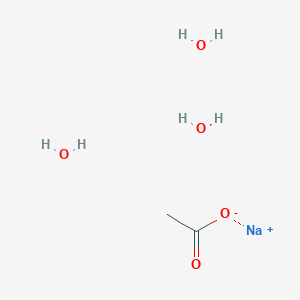
![Acetamide, N-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B147830.png)
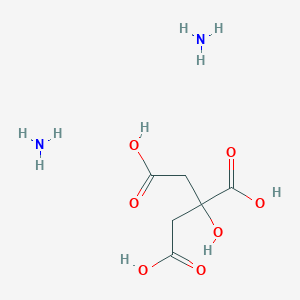

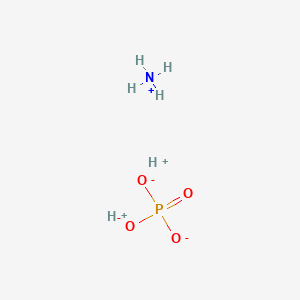
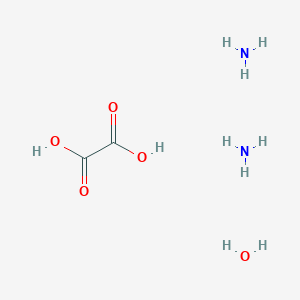
![[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B147850.png)

![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)
